Sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate is a chemical compound that belongs to the class of benzodiazole derivatives. This compound is recognized for its potential applications in various fields, particularly in medicinal chemistry and pharmaceuticals. The systematic name reflects its structure, which includes a methoxy group, a methyl group, and a carboxylate group attached to a benzodiazole ring.
The compound can be synthesized through various chemical reactions involving benzodiazole derivatives and carboxylic acids. The synthesis typically involves the introduction of the methoxy and carboxylate functional groups onto the benzodiazole scaffold.
Sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate is classified as an organic compound and a heterocyclic aromatic compound. It is part of the broader category of benzodiazoles, which are known for their diverse biological activities.
The synthesis of sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate can be achieved through several methods:
In one reported synthesis, the starting materials include 5-methoxybenzimidazole and sodium hydroxide in an ethanol medium. The reaction is monitored using thin-layer chromatography to ensure completion before purification steps such as extraction and crystallization are performed .
The molecular structure of sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate consists of:
The molecular formula is , and the molecular weight is approximately 232.24 g/mol. The compound's structural representation can be derived from its SMILES notation: COc1ccc2[nH]c(c(c2c1)C(=O)O)[N+].
Sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts or solvents like ethanol or dimethyl sulfoxide to facilitate reactivity .
The mechanism of action for sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate primarily revolves around its interaction with biological targets:
Research into similar benzodiazole derivatives suggests that these compounds often exhibit significant pharmacological activity due to their ability to interact with various biological systems .
Sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate is expected to have:
The compound's chemical properties include:
Sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate has potential applications in:
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5